molecular formula C8H8BrN3 B11802906 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine

Katalognummer: B11802906
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: WZZPUOPKGUUPGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-nitroaniline with methyl isocyanate under controlled conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the bromine atom in 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine enhances its reactivity and potential for substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals .

Eigenschaften

Molekularformel

C8H8BrN3

Molekulargewicht

226.07 g/mol

IUPAC-Name

4-bromo-6-methyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-8(10)12-7/h2-3H,1H3,(H3,10,11,12)

InChI-Schlüssel

WZZPUOPKGUUPGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1)Br)N=C(N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.